molecular formula C26H31FN2O4 B11141334 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11141334
M. Wt: 454.5 g/mol
InChI Key: CYILJCNHZDIBQC-GYHWCHFESA-N
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Description

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethylamino propyl group, the fluorophenyl group, and the methylpropoxybenzoyl group. Each step involves precise control of reaction conditions, including temperature, pH, and solvent choice.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Catalysts and automated systems would be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to alter the functional groups, such as converting a carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties, including potential use in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or material properties. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H31FN2O4

Molecular Weight

454.5 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31FN2O4/c1-17(2)16-33-21-12-8-19(9-13-21)24(30)22-23(18-6-10-20(27)11-7-18)29(26(32)25(22)31)15-5-14-28(3)4/h6-13,17,23,30H,5,14-16H2,1-4H3/b24-22-

InChI Key

CYILJCNHZDIBQC-GYHWCHFESA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)O

Origin of Product

United States

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